
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate is a synthetic organic compound that features a complex structure with both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate typically involves the esterification of 10-oxodecanoic acid with ethanol, followed by the introduction of the 2-hydroxy-4-nitroanilino group. This can be achieved through a series of condensation reactions under controlled conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Hydroxy-4-nitroaniline: Shares the nitroaniline structure but lacks the ester and aliphatic components.
2-Hydroxy-5-nitrobenzaldehyde: Similar aromatic structure with a nitro group but different functional groups.
Uniqueness
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
2274-34-2 |
|---|---|
分子式 |
C18H26N2O6 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate |
InChI |
InChI=1S/C18H26N2O6/c1-2-26-18(23)10-8-6-4-3-5-7-9-17(22)19-15-12-11-14(20(24)25)13-16(15)21/h11-13,21H,2-10H2,1H3,(H,19,22) |
InChI 键 |
FRQVFXNBQLENFU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)
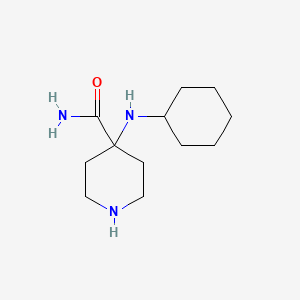
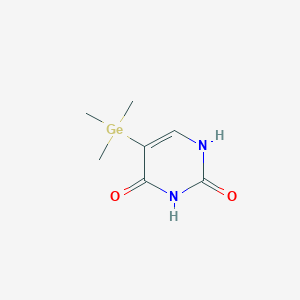
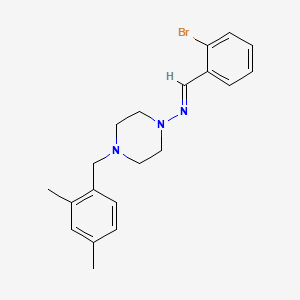
![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
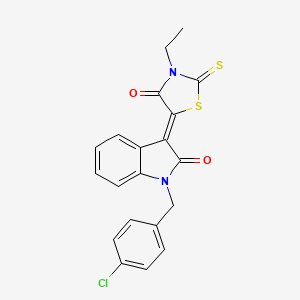

![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077622.png)
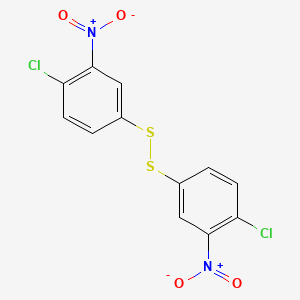
![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)
![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)
![Decane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B15077650.png)
